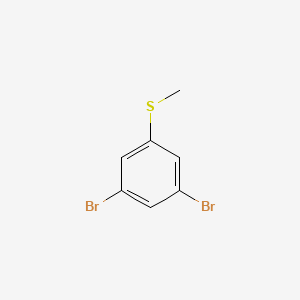

1,3-Dibromo-5-(methylthio)benzene

概要

説明

1,3-Dibromo-5-(methylthio)benzene is an organic compound with the molecular formula C7H6Br2S. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and a methylthio group at the 5 position . This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(methylthio)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

化学反応の分析

Types of Reactions

1,3-Dibromo-5-(methylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.

科学的研究の応用

Organic Synthesis

1,3-Dibromo-5-(methylthio)benzene serves as a crucial building block in organic synthesis. Its structure allows it to undergo various chemical reactions, making it valuable for creating more complex molecules.

- Key Reactions :

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles, enabling the formation of new functional groups.

- Cross-Coupling Reactions : It is often utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has been explored for its biological activities, particularly in the development of pharmaceutical intermediates.

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various bacterial and fungal strains.

- Anti-inflammatory Effects : Research indicates potential therapeutic applications in synthesizing compounds that inhibit leukotriene and prostaglandin activity, key mediators in inflammation.

Case Studies:

- A study highlighted the synthesis of derivatives that effectively inhibit inflammatory pathways.

- Another research effort focused on the antimicrobial efficacy of these derivatives against resistant strains of bacteria.

Material Science

In material science, this compound is utilized to prepare advanced materials with specific electronic and optical properties.

- Applications :

- Development of conductive polymers.

- Creation of novel photonic materials for optical applications.

Environmental Chemistry

Research has explored the potential use of this compound in environmental remediation processes due to its reactivity with various pollutants. This makes it a candidate for studies focused on environmental cleanup strategies.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Essential for nucleophilic substitutions |

| Medicinal Chemistry | Pharmaceutical intermediates | Antimicrobial and anti-inflammatory properties observed |

| Material Science | Advanced materials with electronic properties | Conductive polymers and photonic materials |

| Environmental Chemistry | Potential use in remediation processes | Reactive towards various environmental pollutants |

作用機序

The mechanism of action of 1,3-dibromo-5-(methylthio)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromine atoms and the methylthio group are key reactive sites that participate in various chemical transformations. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

類似化合物との比較

Similar Compounds

1,3-Dibromo-5-(methylthio)benzene: The compound itself.

1,3-Dibromo-5-(methylsulfanyl)benzene: A similar compound with a slightly different sulfur-containing group.

1,3-Dibromo-5-(ethylthio)benzene: A compound with an ethylthio group instead of a methylthio group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and methylthio groups. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds .

生物活性

1,3-Dibromo-5-(methylthio)benzene (CAS No. 141938-37-6) is an organic compound that has garnered attention due to its potential biological activities. Its structure, characterized by bromine and methylthio substituents, suggests interactions with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, which can lead to significant biochemical changes.

Target Interactions:

- Enzyme Inhibition: The compound has been shown to inhibit several key enzymes involved in metabolic pathways. For instance, it may affect dihydroorotase and DNA gyrase, enzymes critical for DNA replication and pyrimidine synthesis .

- Cell Signaling Modulation: It influences various cellular processes by modulating signaling pathways and gene expression, particularly those related to oxidative stress and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains. Its mechanism likely involves disrupting cellular functions through enzyme inhibition .

- Antitumor Activity: Similar compounds have shown potential in cancer treatment by inducing apoptosis in malignant cells .

- Antioxidant Effects: By modulating oxidative stress responses, this compound may protect cells from damage caused by reactive oxygen species .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

| Klebsiella pneumoniae | 20 |

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus .

Antitumor Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A study reported a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

This suggests a dose-dependent effect on cell viability, indicating its potential as an antitumor agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution: The compound is expected to be well absorbed due to its lipophilic nature. Studies on similar compounds indicate rapid distribution in lipid-rich tissues .

- Metabolism: Metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound, leading to both active and inactive metabolites .

- Excretion: The primary route of excretion is expected to be via urine, with potential accumulation in tissues depending on exposure levels .

特性

IUPAC Name |

1,3-dibromo-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQYBZJADFVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597358 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141938-37-6 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。